

Commercial Suppliers of High-Purity Tolcapone-d4: A Technical Guide

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Compound of Interest

Compound Name: Tolcapone-d4

Cat. No.: B587624

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Tolcapone-d4**, a deuterated internal standard essential for the accurate quantification of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone. This document outlines key suppliers, presents available quantitative data, details common analytical methodologies, and illustrates the biochemical pathway of Tolcapone's action.

Introduction to Tolcapone-d4

Tolcapone is a selective and reversible inhibitor of COMT, an enzyme involved in the degradation of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa.[1][2] By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain, making it a valuable adjunct therapy for Parkinson's disease.[2][3] **Tolcapone-d4**, the deuterated analog of Tolcapone, serves as an ideal internal standard for bioanalytical studies utilizing mass spectrometry, owing to its similar chemical and physical properties to the parent drug but distinct mass.[4] The deuterium labeling provides a stable isotopic signature for precise quantification in complex biological matrices.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity **Tolcapone-d4** for research and development purposes. The following table summarizes the key specifications from prominent vendors. It is important to note that while suppliers guarantee high purity, specific batch-to-batch data,

including precise isotopic enrichment and detailed impurity profiles, are typically provided in the Certificate of Analysis (CoA) upon purchase.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity Specification
LGC Standards	TRC-T535250	1246816-93-2	C ₁₄ H ₇ D ₄ NO ₅	277.27	Not specified on website; CoA required
Santa Cruz Biotechnology	sc-217688	1246816-93-2	C ₁₄ H ₇ D ₄ NO ₅	277.27	Not specified on website; CoA required
Bertin Bioreagent (Cayman Chemical)	28697	1246816-93-2	C ₁₄ H ₇ D ₄ NO ₅	277.3	≥99% deuterated forms (d1-d4)
Pharmaffiliates	PA STI 083610	1246816-93-2	C ₁₄ H ₇ D ₄ NO ₅	277.27	Not specified on website; CoA required
MedChemExpress	HY-112029S	1246816-93-2	C ₁₄ H ₇ D ₄ NO ₅	277.27	Not specified on website; CoA required
Clearsynth	Not specified	134612-80-9 (Unlabeled)	Not applicable	Not applicable	Not specified on website; CoA required

Experimental Protocols: Quality Control and Analysis

The purity and identity of **Tolcapone-d4** are typically confirmed using a combination of chromatographic and spectroscopic techniques. While supplier-specific protocols are proprietary, the following represents a standard methodology for the analysis of Tolcapone and its deuterated analog based on published literature.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the determination of Tolcapone in bulk drug and pharmaceutical formulations.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm) or equivalent.
- Mobile Phase: A mixture of phosphate buffer (pH 4.0), acetonitrile, and methanol in a 40:20:40 ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 264 nm.
- Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45-micron syringe filter, and sonicated.
- Expected Outcome: A sharp, well-resolved peak for Tolcapone (or **Tolcapone-d4**) with a retention time of approximately 2.45 minutes under these conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

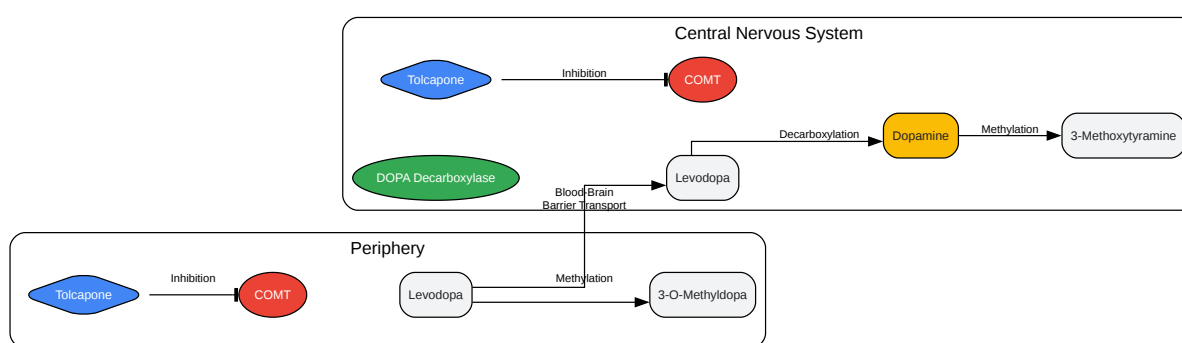
LC-MS/MS is the gold standard for the quantification of Tolcapone and **Tolcapone-d4** in biological fluids due to its high sensitivity and selectivity.

- Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
- Column: A C8 or C18 analytical column.
- Mobile Phase: A gradient of water and a mixture of acetonitrile and methanol (e.g., 90:10 v/v), both containing 0.1% formic acid.
- Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

- Mass Transitions: Specific precursor-to-product ion transitions are monitored for both Tolcapone and **Tolcapone-d4**.
- Sample Preparation: Plasma or urine samples typically undergo protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant.
- Internal Standard: **Tolcapone-d4** is used as the internal standard for the quantification of Tolcapone.

Mechanism of Action: COMT Inhibition

Tolcapone exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). In patients with Parkinson's disease treated with levodopa, a significant portion of the levodopa is metabolized in the periphery to 3-O-methyldopa (3-OMD) by COMT. 3-OMD competes with levodopa for transport across the blood-brain barrier. By inhibiting COMT, Tolcapone reduces the formation of 3-OMD, thereby increasing the plasma half-life of levodopa and enhancing its delivery to the central nervous system. Within the brain, Tolcapone also inhibits the degradation of dopamine, further potentiating the dopaminergic stimulation.

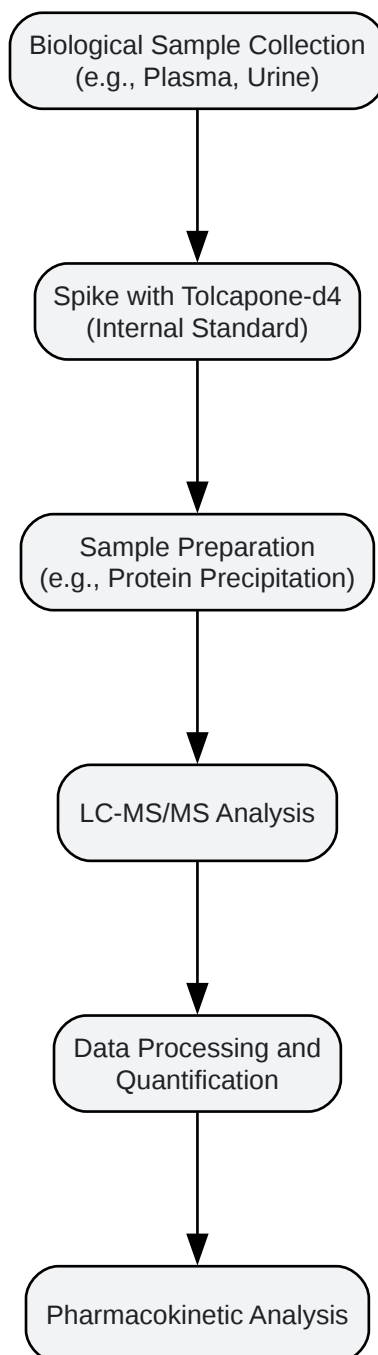


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Caption: Tolcapone's inhibition of COMT in the periphery and CNS.

Experimental Workflow: Bioanalytical Quantification

The use of **Tolcapone-d4** as an internal standard is critical for accurate bioanalytical quantification. The following diagram illustrates a typical workflow for a pharmacokinetic study.



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Caption: Workflow for bioanalytical quantification using **Tolcapone-d4**.

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